molecular formula C20H29F3N2 B12093244 N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B12093244
M. Wt: 354.5 g/mol
InChI Key: DNBHMAMXBPEGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclohexylmethyl halides under basic conditions.

    Introduction of the 2-(Trifluoromethyl)benzyl Group: This step involves the alkylation of the piperidine nitrogen with 2-(trifluoromethyl)benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups at the benzyl or cyclohexylmethyl positions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying the function of piperidine derivatives in biological systems.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: A simpler analog without the cyclohexylmethyl and trifluoromethyl groups.

    N-(Cyclohexylmethyl)piperidine: Lacks the trifluoromethylbenzyl group.

    N-(2-(Trifluoromethyl)benzyl)piperidine: Lacks the cyclohexylmethyl group.

Uniqueness

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of both the cyclohexylmethyl and 2-(trifluoromethyl)benzyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C20H29F3N2

Molecular Weight

354.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C20H29F3N2/c21-20(22,23)19-9-5-4-8-17(19)15-25(18-10-12-24-13-11-18)14-16-6-2-1-3-7-16/h4-5,8-9,16,18,24H,1-3,6-7,10-15H2

InChI Key

DNBHMAMXBPEGHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3

Origin of Product

United States

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